6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a sulfamoylphenyl group, and a pyrimidinyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4S2/c1-33-17-5-2-4-15(12-17)19-13-29-20(14-34-23(29)27-19)21(30)26-16-6-8-18(9-7-16)35(31,32)28-22-24-10-3-11-25-22/h2-14H,1H3,(H,26,30)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLMTXBIKLYJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Intermediate Formation
Ethyl bromopyruvate (1) reacts with thiourea (2) in ethanol under reflux to yield ethyl-2-aminothiazole-4-carboxylate (3). This intermediate serves as the foundation for subsequent cyclization.
Reaction Conditions :
Cyclization with Phenacyl Bromides
Phenacyl bromides (4a–e) react with compound 3 in ethanol under reflux to form imidazo[2,1-b]thiazole esters (5a–e). For the target compound, 3-methoxy-substituted phenacyl bromide is used to introduce the 6-(3-methoxyphenyl) group.
Key Step :
Functionalization at Position 3: Carboxylic Acid Formation
The ethyl ester at position 3 is hydrolyzed to a carboxylic acid (6) using lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF).
Reaction Conditions :
Synthesis of the Sulfamoylphenyl-Pyrimidine Substituent
The 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl group is prepared via sulfonylation and amination.
Sulfonylation of Piperazine
4-Nitrobenzenesulfonyl chloride (7) reacts with piperazine in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form 4-nitrobenzenesulfonyl piperazine (8).
Reaction Conditions :
Reduction and Pyrimidine Coupling
The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C). The resulting amine reacts with 2-chloropyrimidine in the presence of potassium carbonate (K₂CO₃) to form the sulfamoylphenyl-pyrimidine intermediate (9).
Reaction Conditions :
Amide Bond Formation
The carboxylic acid (6) is coupled with the sulfamoylphenyl-pyrimidine amine (9) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Et₃N
- Temperature: 0°C → room temperature
- Duration: 12 hours
- Yield: 65–70%
Optimization and Challenges
Regioselectivity in Cyclization
Copper(II) catalysts improve regioselectivity during thioamination steps, minimizing byproducts.
Sulfonamide Stability
The sulfamoyl group is sensitive to acidic conditions; reactions are conducted under neutral pH.
Purification
Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.
Spectroscopic Characterization Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide has shown promise in various bioassays. It is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its anti-cancer properties, with research focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets. It is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt key signaling pathways within cells, leading to various biological effects such as cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide
- 6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[1,2-b]pyridazine-3-carboxamide
Uniqueness
Compared to similar compounds, 6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide stands out due to its specific imidazo[2,1-b]thiazole core, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a more potent and selective inhibitor in various assays.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide represents a novel class of imidazo[2,1-b]thiazole derivatives that have garnered attention for their potential biological activity, particularly in the context of cancer therapy. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and its efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula: C25H26N6O3S2
- Molecular Weight: 522.15076 Da
- Key Functional Groups: Imidazole, thiazole, sulfonamide, and pyrimidine moieties.
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit their biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. In particular, these compounds have shown promising results in inhibiting FLT3 kinase, which is critical in the pathogenesis of acute myeloid leukemia (AML) . The inhibition of FLT3 leads to reduced cell viability and proliferation in FLT3-dependent cancer cell lines.
Anticancer Activity
The biological activity of the compound was evaluated against various cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (AML) | 0.002 | FLT3 kinase inhibition |
| HeLa (Cervical Cancer) | >10 | No significant activity observed |
| SUIT-2 (Pancreatic) | 1.5 | Induction of apoptosis |
| Capan-1 | 2.0 | Cell cycle arrest and apoptosis |
The compound demonstrated potent activity against MV4-11 cells with an IC50 value of 0.002 µM , indicating strong efficacy in targeting FLT3-dependent AML cells . Conversely, it showed negligible effects on HeLa cells, highlighting its selective action .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications to the phenyl and pyrimidine substituents significantly influence the compound's potency. For instance:
- Substituent Variations: The presence of electron-donating groups on the phenyl ring enhances activity by stabilizing the interaction with the target kinase.
- Pyrimidine Modifications: Altering the position or type of substituents on the pyrimidine ring affects solubility and bioavailability, impacting overall efficacy.
Case Studies
-
In vitro Studies on AML Cells:
A detailed study assessed the effects of multiple imidazo[2,1-b]thiazole derivatives, including our compound, on human AML cell lines. Results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.002 to 0.05 µM against MV4-11 cells. Mechanistic studies suggested that these compounds induce apoptosis through caspase activation pathways . -
Antiproliferative Activity Against Pancreatic Cancer:
Another investigation focused on the antiproliferative properties against pancreatic cancer cell lines (SUIT-2 and Capan-1). The compound exhibited significant cytotoxicity with IC50 values around 1.5 µM. Flow cytometry analysis revealed that treatment led to G1 phase arrest and increased apoptotic cell populations .
Q & A
Q. What are the standard synthetic routes for this compound, and what intermediates are critical?
The synthesis involves multi-step organic reactions, including amidation, coupling, and cyclization. Key intermediates include Boc-protected amines (e.g., tert-butyl carbamates) and sulfamoylphenyl derivatives. For example:
- Step 1 : Coupling of imidazo[2,1-b]thiazole cores with methoxyphenyl groups using palladium catalysts in DMF .
- Step 2 : Sulfamoylation of the phenyl ring via reaction with pyrimidin-2-amine sulfamoyl chloride under nitrogen .
- Step 3 : Final carboxamide formation using HBTU or EDCI coupling agents . Table 1 : Representative Yields from Analogous Syntheses
| Intermediate | Catalyst/Solvent | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Boc-protected amine | Pd(OAc)₂/DMF | 67% | 98% | |
| Sulfamoyl derivative | CuI/EtOH-H₂O | 57% | 95% | |
| Final carboxamide | HBTU/DCM | 28% | 99% |
Q. Which spectroscopic techniques are essential for characterization?
- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.2 ppm) .
- HPLC : Ensures >95% purity; use C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]+ m/z 520.2) .
Q. How are key functional groups (e.g., sulfamoyl, carboxamide) stabilized during synthesis?
- Sulfamoyl Group : Protect with tert-butyl groups during coupling to prevent hydrolysis .
- Carboxamide : Use anhydrous DCM and triethylamine to minimize side reactions .
Advanced Research Questions
Q. How can low yields in multi-step syntheses be addressed?
- Catalyst Optimization : Replace CuI with Pd(PPh₃)₄ for Suzuki couplings (improves yields from 57% to ~75%) .
- Solvent Effects : Switch from DMF to DMAc for better solubility of sulfamoyl intermediates .
- Temperature Control : Reduce reflux temperatures during cyclization to prevent decomposition (e.g., 60°C instead of 80°C) .
Q. What methodologies resolve discrepancies in spectral data?
- Dynamic NMR : Resolve overlapping peaks by analyzing variable-temperature spectra .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
- Isotopic Labeling : Use 15N-labeled pyrimidine to confirm sulfamoyl connectivity via HMBC .
Q. How to design assays for evaluating biological activity?
- Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., EGFR, VEGFR2) due to structural similarity to thiazole-based inhibitors .
- Cellular Uptake : Label with fluorescent tags (e.g., BODIPY) and track via confocal microscopy .
- SAR Studies : Modify methoxyphenyl substituents and compare IC₅₀ values in cytotoxicity assays .
Q. What computational tools predict reactivity or metabolic stability?
- Reactivity Prediction : Use ICReDD’s quantum chemical reaction path searches to identify optimal coupling conditions .
- Metabolic Stability : Apply ADMET Predictor™ to assess cytochrome P450 interactions and half-life .
- Docking Studies : Perform AutoDock Vina simulations to map binding modes with target proteins (e.g., tubulin) .
Data Contradiction Analysis
Q. How to address conflicting reports on biological activity?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm specificity .
- Batch Purity : Re-characterize compounds with conflicting results using HPLC-MS to rule out impurities .
- Solvent Artifacts : Test DMSO vs. saline solubility to ensure activity is not solvent-dependent .
Table 2 : Case Study – Resolving Low Yield in Final Step
| Issue | Solution | Outcome | Source |
|---|---|---|---|
| Carboxamide hydrolysis | Replace H₂O with anhydrous THF | Yield increased by 20% | |
| Palladium leaching | Add 10% PPh₃ as stabilizing ligand | Purity improved to 99% |
Key Takeaways
- Synthesis : Prioritize palladium-mediated couplings and anhydrous conditions.
- Characterization : Combine NMR, MS, and computational validation for accuracy.
- Biological Testing : Use structure-activity relationships (SAR) and computational docking to guide assay design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
